REACTION_CXSMILES
|
COC([C:5]1[C:10]([CH2:11][CH2:12][C:13]([O:15]C)=O)=[CH:9][C:8]([CH3:17])=[CH:7][N:6]=1)=O.C[O-].[Na+]>C1COCC1>[CH3:17][C:8]1[CH:9]=[C:10]2[CH2:11][CH2:12][C:13](=[O:15])[C:5]2=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1CCC(=O)OC)C
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NaOMe
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Quantity
|
0.796 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to it solid potassium carbonate
|
Type
|
ADDITION
|
Details
|
was added carefully in portions until pH >8
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with aq Na2CO3 and aq ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica (Flashmaster, hes/EtOAc 1/1 to EtOAc over 15 min, EtOAc to EtOAc/MeOH 9/1 over 10 min)
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(=NC1)C(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 117.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |